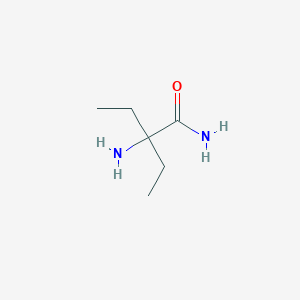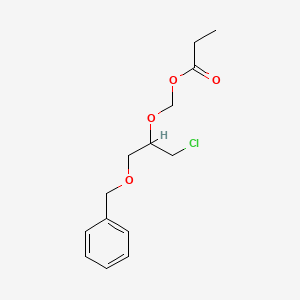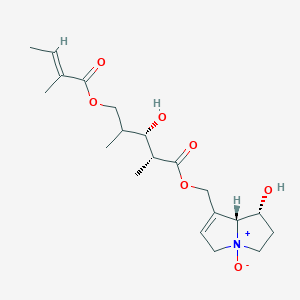
Anadoline
Vue d'ensemble
Description
The Structure of Anadoline
This compound is an alkaloid that was isolated from Symphytum orientale. Initially, it was thought to be a diester of a new, doubly unsaturated pyrrolizidine diol with tiglic and trachelanthic acids. However, further research has shown that this compound is actually a monoester of retronecine N-oxide. The structural analysis using nuclear magnetic resonance (NMR) and mass spectral measurements, along with electrophoretic data, revealed that the tiglic acid does not esterify the C7-hydroxyl of the pyrrolizidine ring. Instead, it esterifies the secondary hydroxyl of the trachelanthate moiety. Due to these findings, it is suggested that the name this compound should be used to refer to the corresponding tertiary base .
Synthesis Analysis
The synthesis of this compound has not been directly described in the provided papers. However, the synthesis of arabinonucleic acid (ANA), which is not directly related to this compound, has been detailed. ANA was synthesized from arabinonucleoside building blocks using conventional solid-phase phosphoramidite synthesis. This process is significant in the field of nucleic acid research and could provide insights into the synthesis of other complex organic molecules, potentially including this compound .
Molecular Structure Analysis
This compound's molecular structure has been elucidated using NMR and mass spectrometry. These techniques have provided detailed information about the esterification sites and the overall molecular conformation. The findings have led to a revision of the previously accepted structure, highlighting the importance of accurate structural determination in understanding the properties and potential reactivity of complex organic molecules like this compound .
Chemical Reactions Analysis
The chemical reactions involving this compound have not been explicitly discussed in the provided papers. However, the structural analysis suggests that the molecule could undergo reactions typical for esters and N-oxide functional groups. The presence of these functional groups could influence the molecule's reactivity, making it a subject of interest for further chemical studies .
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not detailed in the provided papers, the structural information suggests that this compound may exhibit properties characteristic of pyrrolizidine alkaloids. These could include specific optical activities due to the presence of chiral centers, solubility characteristics, and stability under various conditions. The N-oxide and ester functionalities could also affect the molecule's reactivity and interactions with biological systems .
Applications De Recherche Scientifique
Molecular Structure and Characterization
Anadoline, an alkaloid isolated from Symphytum orientale, has been extensively studied for its molecular structure. It is identified as a monoester of retronecine N-oxide, where tiglic acid esterifies not the C7-hydroxyl of the pyrrolizidine ring but the secondary hydroxyl of the trachelanthate moiety. This detailed molecular characterization provides a foundational understanding for further research into its applications and interactions (Culvenor et al., 1975).
Educational and Learning Applications
In a broader sense, the principles of scientific research and experimentation, as exemplified in the study of compounds like this compound, are crucial in educational settings. For instance, a study comparing the effects of scientific and conventional learning methods on students' creativity and learning outcomes highlights the importance of scientific approaches in education, potentially applicable to pharmacological studies (Wicaksono et al., 2019).
Biochemical Analysis Techniques
The study of this compound also benefits from advancements in biochemical analysis techniques. For example, the Absolute Neutron Activation Analysis technique (ANAA) has been used to determine element concentrations in biological materials, which could be applicable for analyzing the concentration and distribution of this compound in biological samples (Zamboni et al., 2007).
Propriétés
IUPAC Name |
[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R,3S)-3-hydroxy-2,4-dimethyl-5-[(E)-2-methylbut-2-enoyl]oxypentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO7/c1-5-12(2)19(24)27-10-13(3)18(23)14(4)20(25)28-11-15-6-8-21(26)9-7-16(22)17(15)21/h5-6,13-14,16-18,22-23H,7-11H2,1-4H3/b12-5+/t13?,14-,16-,17-,18+,21?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKQEQZZNGCJDA-KSIKZPOJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC(C)C(C(C)C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OCC(C)[C@@H]([C@@H](C)C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Z)-[1-[(2,6-Dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate](/img/structure/B3034944.png)
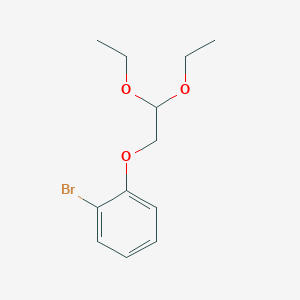
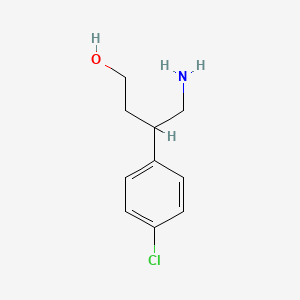
![[2-(4-Chlorophenoxy)phenyl]methanol](/img/structure/B3034949.png)
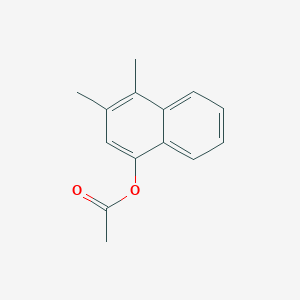

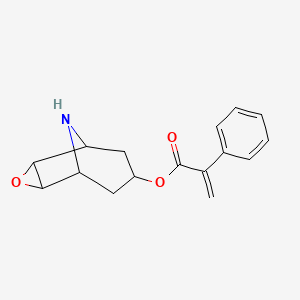

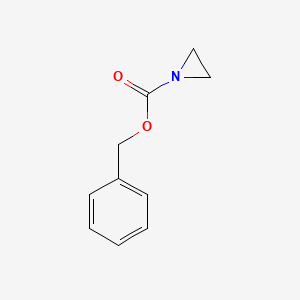
![6,7-dihydro-2H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3(5H)-one](/img/structure/B3034958.png)
